molecular formula C20H26N2O3S B6141151 5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole

5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole

Cat. No. B6141151
M. Wt: 374.5 g/mol
InChI Key: RBCWPGHUIHNLHJ-UHFFFAOYSA-N
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Description

5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole, commonly known as CPI-1189, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound belongs to the class of isoxazole derivatives, which have been found to exhibit a range of interesting biological activities. In

Mechanism of Action

The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to act by modulating the activity of certain enzymes and signaling pathways in the body. Specifically, CPI-1189 has been found to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation and immune responses. By inhibiting PDE4, CPI-1189 reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CPI-1189 has been found to have a range of biochemical and physiological effects, including:
- Anti-inflammatory and immunomodulatory effects: CPI-1189 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to modulate the activity of immune cells such as T cells and macrophages.
- Neuroprotective effects: CPI-1189 has been found to protect neurons from damage caused by oxidative stress and inflammation, and to improve cognitive function in animal models of neurodegenerative diseases.
- Anticancer effects: CPI-1189 has been shown to inhibit the growth of certain types of cancer cells, possibly by inducing apoptosis or inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

CPI-1189 has several advantages for use in lab experiments, including its high potency and specificity for PDE4 inhibition, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several promising directions for future research on CPI-1189, including:
- Further studies on its potential therapeutic applications in autoimmune and neurodegenerative diseases.
- Development of more potent and selective PDE4 inhibitors based on the structure of CPI-1189.
- Exploration of the molecular mechanisms underlying the neuroprotective and anticancer effects of CPI-1189.
- Investigation of the potential use of CPI-1189 in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, CPI-1189 is a synthetic compound with a range of interesting biological activities and potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on CPI-1189 and its analogs is needed to fully understand their therapeutic potential and to develop more effective treatments for a range of diseases.

Synthesis Methods

The synthesis of CPI-1189 involves a series of chemical reactions that start with the condensation of 4-cyclohexylbenzaldehyde and 2-pyrrolidinone to form the corresponding imine. This intermediate is then reacted with methyl isoxazole-3-carboxylate in the presence of a base to give the desired product. The yield of CPI-1189 can be improved by optimizing the reaction conditions and using higher purity reagents.

Scientific Research Applications

CPI-1189 has been studied extensively for its potential therapeutic applications in a range of diseases. It has been found to exhibit potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, CPI-1189 has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[1-(4-cyclohexylphenyl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-14-20(25-21-15)19-8-5-13-22(19)26(23,24)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h9-12,14,16,19H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWPGHUIHNLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(4-Cyclohexylbenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole

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